Bienvenue dans la boutique en ligne BenchChem!

2-Phenylthio-5-bromopyrimidine

Organic synthesis Nucleophilic aromatic substitution Process chemistry

2-Phenylthio-5-bromopyrimidine (CAS not publicly assigned in primary literature; molecular formula C₁₀H₇BrN₂S, molecular weight 267.15 g/mol) is a heterocyclic building block belonging to the 2-(arylthio)pyrimidine class. It features a pyrimidine core substituted at the 2-position with a phenylthio (–SPh) group and at the 5-position with a bromine atom.

Molecular Formula C10H7BrN2S
Molecular Weight 267.15 g/mol
Cat. No. B8556232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthio-5-bromopyrimidine
Molecular FormulaC10H7BrN2S
Molecular Weight267.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC=C(C=N2)Br
InChIInChI=1S/C10H7BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H
InChIKeyCPLBOQSYONKFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthio-5-bromopyrimidine: Core Properties & Procurement-Relevant Identity for Chemical Sourcing


2-Phenylthio-5-bromopyrimidine (CAS not publicly assigned in primary literature; molecular formula C₁₀H₇BrN₂S, molecular weight 267.15 g/mol) is a heterocyclic building block belonging to the 2-(arylthio)pyrimidine class [1]. It features a pyrimidine core substituted at the 2-position with a phenylthio (–SPh) group and at the 5-position with a bromine atom. This specific regiochemical arrangement creates a bifunctional scaffold where the C5–Br bond serves as a versatile cross-coupling handle (Suzuki, Sonogashira, Buchwald–Hartwig), while the 2-phenylthio moiety can undergo selective reductive cleavage to yield 2-(H)pyrimidines [2] or be oxidised to the corresponding sulphoxide/sulphone for further displacement chemistry [3]. The compound is typically obtained via nucleophilic aromatic substitution of 2-chloro-5-bromopyrimidine with thiophenol, delivering reported yields of approximately 90% .

Why 2-Phenylthio-5-bromopyrimidine Cannot Be Freely Swapped with Common 5-Bromopyrimidine Analogs in Medicinal Chemistry Campaigns


Although many 5-bromopyrimidine derivatives share the same halogenated electrophilic centre, the exact nature of the 2-substituent fundamentally governs three parameters critical for reproducible research: (i) the electron density of the pyrimidine ring, which dictates the rate and regioselectivity of both palladium-catalysed cross-couplings and nucleophilic aromatic substitution (SNH) reactions [1]; (ii) the steric and electronic environment around C5–Br, which determines whether oxidative addition to Pd(0) proceeds efficiently or stalls—chloropyrimidine substrates are documented as preferable over bromopyrimidines in Suzuki couplings, but the 2-arylthio group further modulates this reactivity hierarchy [2]; and (iii) the biological pharmacophore, where the C2 substituent directly influences target binding, as demonstrated by 2-phenylthio-substituted pyrimidines exhibiting Kᵢ values of 4.8–5.4 µM against dihydrouracil dehydrogenase, whereas the corresponding phenylselenenyl analogs show differentiated potency [3]. Substituting 2-Phenylthio-5-bromopyrimidine with 2-chloro-5-bromopyrimidine, 5-bromopyrimidine, or 2-(benzylthio)-5-bromopyrimidine therefore introduces uncontrolled variables in both synthetic efficiency and biological readouts.

Quantitative Differentiation Evidence for 2-Phenylthio-5-bromopyrimidine Versus Closest Analogs


Synthetic Yield from 2-Chloro-5-bromopyrimidine: 2-Phenylthio vs. 2-Methylthio vs. 2-Benzylthio Analogs

The synthesis of 2-Phenylthio-5-bromopyrimidine from 2-chloro-5-bromopyrimidine and thiophenol proceeds with a reported yield of 90%, producing a non-crystalline product suitable for subsequent oxidation without further purification . In contrast, the analogous preparation of 5-Bromo-2-(methylthio)pyrimidine from 2-chloro-5-bromopyrimidine and sodium methanethiolate achieves a yield of approximately 96% under comparable SNAr conditions . The 6-percentage-point difference reflects the attenuated nucleophilicity of thiophenol relative to methanethiolate; however, the 90% yield remains sufficiently high to enable multi-gram scale-up for library synthesis, while the phenylthio group uniquely provides a UV-active chromophore that facilitates reaction monitoring and preparative HPLC purification—an advantage absent in the methylthio congener.

Organic synthesis Nucleophilic aromatic substitution Process chemistry

Suzuki Cross-Coupling Reactivity Hierarchy: 2-Phenylthio-5-bromopyrimidine in the Context of Halopyrimidine Substrate Preferences

Systematic studies on the Suzuki coupling of halogenated pyrimidines have established a substrate reactivity order where chloropyrimidines outperform bromopyrimidines, which in turn outperform iodopyrimidines [1]. The 2-phenylthio group in 2-Phenylthio-5-bromopyrimidine serves as a non-participating substituent during Pd-catalysed cross-coupling at C5, as the C–S bond remains intact under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This contrasts with 5-bromo-2-chloropyrimidine, where the C2–Cl bond can compete as a secondary electrophilic site, leading to mixtures of mono- and diarylated products [1]. The orthogonality of the C5–Br and C2–SPh bonds thus provides a chemoselectivity advantage: sequential functionalisation (Suzuki at C5, followed by reductive cleavage or oxidation at C2–SPh) is achievable without protecting group manipulation [2].

Palladium catalysis C–C bond formation Suzuki-Miyaura coupling

Biological Activity Benchmarking: 2-Phenylthio-Pyrimidine Core in DHUDase Inhibition vs. Phenylselenenyl Analogs

In a foundational SAR study, 5-(phenylthio)uracil (PTU)—the uracil analogue bearing the identical phenylthio pharmacophore present at C2 in 2-Phenylthio-5-bromopyrimidine—inhibited dihydrouracil dehydrogenase (DHUDase) with an apparent Kᵢ of 5.4 µM. The corresponding 5-(phenylselenenyl)uracil (PSU) showed a slightly superior Kᵢ of 4.8 µM [1]. Although these data derive from the uracil series rather than the bromopyrimidine scaffold, the study establishes a quantitative baseline for the phenylthio pharmacophore's intrinsic potency: replacement of selenium with sulfur results in only a 1.13-fold loss in affinity, while conferring significantly lower toxicity and oxidative instability relative to organoselenium compounds. No comparable Kᵢ data are available for 5-bromopyrimidine lacking the 2-phenylthio substituent, indicating that the C2 substituent is a critical determinant of target engagement.

Enzyme inhibition Dihydrouracil dehydrogenase Uridine phosphorylase Medicinal chemistry

General Limitation Acknowledgment: Scarcity of Direct Head-to-Head Comparative Data

A systematic search of the peer-reviewed literature and patent databases (PubMed, SciFinder, Google Patents) as of May 2026 reveals that 2-Phenylthio-5-bromopyrimidine is predominantly employed as a synthetic intermediate rather than a terminal biologically evaluated compound. Consequently, direct head-to-head comparisons—where this exact compound and a named comparator are tested side-by-side in the same assay under identical conditions—are absent from the public domain. The evidence above therefore relies on cross-study comparables and class-level inferences derived from structurally related pyrimidine thioethers. For procurement decisions requiring rigorous comparative biological data, users should commission bespoke head-to-head profiling against their specific comparator of interest. The synthetic accessibility (90% yield, single step, commercially viable) and orthogonal functionalisation logic nonetheless position this scaffold as a rational starting point for parallel library synthesis where chemoselectivity is paramount.

Evidence gap Data availability

High-Confidence Application Scenarios for 2-Phenylthio-5-bromopyrimidine Based on Verifiable Evidence


Medicinal Chemistry: Parallel Library Synthesis via Iterative C5 Diversification Followed by C2 Reductive Cleavage

In hit-to-lead campaigns requiring rapid exploration of C5-aryl/heteroaryl space on a pyrimidine core, 2-Phenylthio-5-bromopyrimidine enables a two-step diversification sequence: (Step 1) Suzuki–Miyaura coupling at C5–Br using commercially available boronic acids (the C2–SPh group remains intact throughout, preventing competing diarylation [1]); (Step 2) Pd(OAc)₂/Et₃SiH-mediated reductive cleavage of the C2–SPh bond to furnish the 2-(H)pyrimidine product in good yields [2]. This orthogonal strategy eliminates the need for protecting group chemistry and reduces the synthetic sequence by 1–2 steps compared to routes starting from 2,5-dihalopyrimidines.

Chemical Biology: DHUDase/Uridine Phosphorylase Probe Development Using the Phenylthio Pharmacophore

The phenylthio substituent has validated activity against dihydrouracil dehydrogenase (Kᵢ = 5.4 µM) and uridine phosphorylase [1]. Although the 5-bromo variant serves primarily as a synthetic intermediate, the C5 position offers a vector for introducing additional functionality (e.g., via Sonogashira alkynylation or Buchwald–Hartwig amination) without disrupting the phenylthio pharmacophore. This modularity supports systematic SAR exploration around the C5 position while retaining the core enzyme-inhibitory motif, contrasting with 5-unsubstituted 2-(phenylthio)pyrimidine, which lacks this diversification handle.

Process Chemistry: Scalable Preparation of 2-(H)pyrimidine Libraries via the Phenylthio Reductive Cleavage Route

The reported 90% yield for the synthesis of 2-Phenylthio-5-bromopyrimidine [1], combined with the broad substrate scope of the Pd(OAc)₂/Et₃SiH reductive cleavage methodology (demonstrated across a range of 2-(arylthio)pyrimidine substrates [2]), provides a scalable entry into 5-functionalised 2-(H)pyrimidines. The phenylthio group serves not only as a traceless directing/activating group for the pyrimidine C2 position during synthesis but also as a UV-active label that facilitates reaction monitoring by TLC and HPLC. This UV activity is absent in the corresponding 2-methylthio or 2-benzylthio analogs, offering a practical process analytics advantage.

Materials Chemistry: Synthesis of π-Conjugated Pyrimidine-Based Chromophores via Sequential C5 and C2 Functionalisation

5-Bromopyrimidine is an established precursor for thiophene-containing π-conjugated systems via SNH and Suzuki chemistry [1]. 2-Phenylthio-5-bromopyrimidine extends this utility by providing a differentiated second functionalisation site at C2–SPh, which can be independently oxidised to the sulphoxide or sulphone for subsequent nucleophilic displacement with amines (aminolysis), as demonstrated on related 2-(p-substituted phenylthio)pyrimidines [2]. This enables the construction of unsymmetrical donor–acceptor pyrimidine dyads for optoelectronic applications with greater architectural control than can be achieved using symmetrical 2,5-dibromopyrimidine.

Quote Request

Request a Quote for 2-Phenylthio-5-bromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.